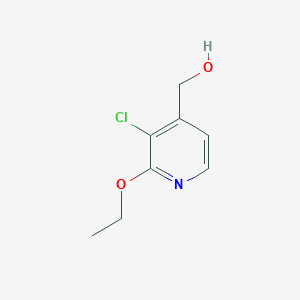

(3-Chloro-2-ethoxypyridin-4-yl)methanol

Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Intermediates

Pyridine derivatives are indispensable in organic synthesis, serving as versatile intermediates for constructing more complex molecules. researchgate.netimperial.ac.uk Their utility stems from the pyridine ring's unique electronic nature and its ability to be chemically modified. numberanalytics.com The nitrogen atom makes the ring electron-deficient, influencing its reactivity in substitution reactions. This property, combined with the ability to act as a base or ligand, makes pyridine scaffolds vital in the synthesis of a wide range of compounds, including pharmaceuticals, agrochemicals, and functional materials. imperial.ac.uknih.gov Many biologically active compounds and approved drugs feature a pyridine core, highlighting its importance in medicinal chemistry. nih.gov

Overview of Halogenated Pyridine Scaffolds in Synthetic Methodologies

The introduction of a halogen atom onto the pyridine ring, creating a halopyridine, is a critical strategy in synthetic chemistry. nsf.govnih.govnih.gov Halogenated pyridines are key building blocks because the carbon-halogen bond serves as a versatile handle for a multitude of chemical transformations, most notably in cross-coupling reactions. nsf.govnih.gov This allows for the introduction of a wide variety of other functional groups.

The position of the halogen atom is crucial. For instance, halogenation at the 3-position of the pyridine ring has been a long-standing challenge, with modern methods being developed to achieve this selectively. researchgate.netchemrxiv.org The presence of a chlorine atom, as in (3-Chloro-2-ethoxypyridin-4-yl)methanol, deactivates the ring towards electrophilic substitution but activates it for certain types of nucleophilic substitution, depending on the position of the halogen and other substituents.

Role of Ethoxy and Hydroxymethyl Functionalities in Pyridine Chemistry

The functional groups attached to the pyridine core profoundly influence its properties. An ethoxy group (-OCH2CH3), like the one at the 2-position in the title compound, is an electron-donating group. This can impact the electron density of the pyridine ring and influence its reactivity in various reactions. nih.gov The synthesis of 2-alkoxypyridines is a key area of research, often involving the displacement of a leaving group, such as a chloride, from the 2-position of the pyridine ring. google.com

The hydroxymethyl group (-CH2OH) at the 4-position is also a significant feature. This group can be involved in hydrogen bonding and serves as a synthetic handle for further modifications, such as oxidation to an aldehyde or carboxylic acid, or conversion to a leaving group for nucleophilic substitution. nih.govresearchgate.net The synthesis of hydroxymethylated pyridines is an active area of research, with various methods developed to introduce this valuable functional group onto the pyridine scaffold. acs.orgrsc.org

Compound Data

While detailed experimental research on this compound is not widely available in published literature, its basic chemical properties can be cataloged.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2056110-45-1 |

| Molecular Formula | C8H10ClNO2 |

This table contains basic data for the specified compound.

Table 2: Comparative Data of Related Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

|---|---|---|---|

| (3-Chloropyridin-4-yl)methanol | C6H6ClNO | 143.57 | Lacks the 2-ethoxy group |

| 4-Ethoxypyridine | C7H9NO | 123.15 | Lacks the 3-chloro and 4-hydroxymethyl groups |

This table presents data for structurally related compounds to provide context for the functional groups present in this compound.

Mentioned Compounds

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Benzene |

| Pyridine |

| (3-Chloropyridin-4-yl)methanol |

| 4-Ethoxypyridine |

| 2-Chloro-3-hydroxypyridine |

| Aldehyde |

| Carboxylic acid |

| 2-alkoxypyridines |

| 2-chloropyridine |

| Methanol (B129727) |

| Ethanol (B145695) |

| Isopropanol |

| Toluene |

| Xylene |

| Methyl 2-(2-chloro-benzylidene)acetoacetate |

| Ethyl 3-amino-4-(2-(phthalimido)ethoxy)crotonate |

| Ammonium (B1175870) acetate |

| Ethyl 4-[2-(phthalimido)ethoxy]acetoacetate |

| 4-(3-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine |

| 4-(2-chlorophenyl)-3-ethoxycarbonyl-5-methoxycarbonyl-6-methyl-2-(2-phthalimidoethoxy)methyl-1,4-dihydropyridine |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3-chloro-2-ethoxypyridin-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2/c1-2-12-8-7(9)6(5-11)3-4-10-8/h3-4,11H,2,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOZUNVCHUBHNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=CC(=C1Cl)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601283831 | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2056110-45-1 | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2056110-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Pyridinemethanol, 3-chloro-2-ethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601283831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Chloro 2 Ethoxypyridin 4 Yl Methanol

Precursor Synthesis and Derivatization Routes

The assembly of (3-Chloro-2-ethoxypyridin-4-yl)methanol is typically achieved through the functionalization of pre-existing pyridine (B92270) rings. This involves a series of reactions to introduce the required substituents in the correct positions.

The foundation of the synthesis lies in the preparation of appropriately substituted pyridine intermediates. A common strategy involves starting with simple, commercially available picolines (methylpyridines) or pyridine carboxylic acids. For instance, a plausible precursor is a 4-methylpyridine (B42270) derivative that can be subsequently functionalized.

One versatile starting material in pyridine chemistry is 2,6-dihydroxy-4-methyl-3-pyridinecarbonitrile, which can be synthesized from ethyl acetoacetate (B1235776) and cyanoacetamide. sigmaaldrich.com This intermediate allows for various transformations of the hydroxy and cyano groups. Another approach begins with the oxidation of quinoline (B57606) or its derivatives to form pyridine-2,3-dicarboxylic acids, which serve as valuable precursors for further elaboration. epo.orggoogle.com The synthesis of 2-chloro-3-amino-4-methylpyridine, a key intermediate for various pharmaceutical compounds, can be achieved from materials like 2-cyanoacetamide (B1669375) and 4,4-dimethoxy-2-butanone. researchgate.net

A more direct precursor for the target molecule is a dichlorinated pyridine carboxylic acid, such as 2,3-dichloro-4-pyridinecarboxylic acid. chemscene.com The synthesis of such compounds can start from simpler pyridine derivatives. For example, 2-chloro-4-pyridinecarboxylic acid can be prepared from isonicotinic acid N-oxide by treatment with phosphorus oxychloride and phosphorus pentachloride. prepchem.com

| Precursor | Starting Material(s) | Key Reagents | Reference |

| 2-Chloro-4-pyridinecarboxylic acid | Isonicotinic acid N-oxide | POCl₃, PCl₅ | prepchem.com |

| 2-Chloro-3-amino-4-methylpyridine | 2-Cyanoacetamide, 4,4-dimethoxy-2-butanone | - | researchgate.net |

| Pyridine-2,3-dicarboxylic acid | Quinoline | Chlorate salt, Aqueous acid | google.com |

| 2,6-Dihydroxy-4-methyl-3-pyridinecarbonitrile | Ethyl acetoacetate, Cyanoacetamide | - | sigmaaldrich.com |

The introduction of chlorine atoms onto the pyridine ring is a critical step. Chlorination can be accomplished through several established methods, often involving the conversion of hydroxyl groups or the direct chlorination of the aromatic ring.

A common method for introducing a chlorine atom at the 2-position is the treatment of a corresponding pyridine N-oxide with phosphorus oxychloride (POCl₃). alkalimetals.com For example, 2-chloro-4-methylpyridine (B103993) can be prepared from 3-methylpyridine (B133936) 1-oxide with POCl₃. alkalimetals.com Similarly, 2-hydroxy-4-methyl-3-pyridinylcarbonitrile can be chlorinated with POCl₃ to yield 2-chloro-4-methylpyridine-3-carbonitrile. google.com In cases where a di-chloro derivative is needed, such as 2,3-dichloropyridine (B146566), more extensive chlorination protocols are employed. The synthesis of 2,3-dichloro-5-trifluoromethyl pyridine, for instance, can be achieved by reacting 2-chloro-5-trifluoromethylpyridine with chlorine gas in the presence of a catalyst like ferric chloride. alfa-chemical.com

| Reaction | Substrate | Reagent(s) | Product | Reference |

| Chlorination | 3-Methylpyridine 1-oxide | POCl₃ | 2-Chloro-4-methylpyridine | alkalimetals.com |

| Chlorination | 2-Hydroxy-4-methyl-3-pyridinylcarbonitrile | POCl₃ | 2-Chloro-4-methylpyridine-3-carbonitrile | google.com |

| Chlorination | Isonicotinic acid N-oxide | POCl₃, PCl₅ | 2-Chloro-4-pyridinecarboxylic acid | prepchem.com |

| Chlorination | 2-Chloro-5-trifluoromethylpyridine | Cl₂, FeCl₃ | 2,3-Dichloro-5-trifluoromethyl pyridine | alfa-chemical.com |

The installation of the 2-ethoxy group is typically achieved via a nucleophilic aromatic substitution reaction. In a precursor such as 2,3-dichloro-4-pyridinecarboxylic acid, the chlorine atom at the 2-position is generally more susceptible to nucleophilic attack than the one at the 3-position. This allows for selective replacement.

The reaction is commonly performed by treating the 2-chloro-substituted pyridine with sodium ethoxide in ethanol (B145695). The ethoxide ion acts as a nucleophile, displacing the chloride ion to form the desired ether. The presence of an electron-withdrawing group, such as a carboxylic acid at the 4-position, facilitates this substitution. The existence of 3-Chloro-2-ethoxypyridine-4-carboxylic acid as a commercially available intermediate confirms the viability of this transformation.

An alternative approach for the synthesis of related pyridine esters involves a palladium-catalyzed reaction. For example, pyridine-2,3-dicarboxylic acid esters can be prepared from 2,3-dichloropyridine by reacting it with carbon monoxide and an alcohol in the presence of a palladium complex and a base. google.com This methodology could potentially be adapted for the selective ethoxylation at the 2-position.

The final key transformation is the formation of the hydroxymethyl group at the 4-position of the pyridine ring. The most straightforward and common method to achieve this is through the reduction of a carboxylic acid or its corresponding ester.

Starting with 3-chloro-2-ethoxypyridine-4-carboxylic acid or its ethyl ester, a variety of reducing agents can be employed. Potent hydride reagents such as lithium aluminum hydride (LiAlH₄) in an anhydrous etheral solvent like tetrahydrofuran (B95107) (THF) are highly effective for this transformation. Alternatively, borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), can be used, which often offer better functional group tolerance. rsc.org

A less direct, alternative route involves the formylation of a suitable precursor to introduce an aldehyde group at the 4-position, which is then subsequently reduced to the hydroxymethyl group. Formylation of activated aromatic systems can be achieved under various conditions, such as the Duff reaction or Vilsmeier-Haack reaction. google.com For example, palladium-catalyzed reductive formylation of aryl halides using CO₂ as a carbonyl source has been developed as an environmentally friendly method. organic-chemistry.org Once the aldehyde is formed, it can be easily reduced to the primary alcohol using mild reducing agents like sodium borohydride (B1222165) (NaBH₄).

A notable related synthesis is that of 3-chloro-2-hydroxymethyl-4-methoxypyridine. prepchem.com In this procedure, 3-chloro-4-methoxy-2-picoline-N-oxide is treated with acetic anhydride, which leads to the formation of an acetoxymethyl intermediate. This intermediate is then hydrolyzed with a base, such as sodium hydroxide, to yield the final hydroxymethyl group. prepchem.com A similar strategy could be envisioned for the ethoxy analogue.

| Transformation | Precursor Functional Group | Key Reagent(s) | Resulting Functional Group | Reference |

| Reduction | Carboxylic Acid / Ester | LiAlH₄ or BH₃·THF | Hydroxymethyl | rsc.org |

| Rearrangement/Hydrolysis | Methyl (from N-Oxide) | 1. Acetic Anhydride 2. NaOH | Hydroxymethyl | prepchem.com |

| Formylation/Reduction | Hydrogen | 1. Formylating agent 2. NaBH₄ | Hydroxymethyl | google.comorganic-chemistry.org |

Classical Synthetic Approaches

While derivatization of complex precursors is effective, classical synthetic approaches often build the target molecule from simpler, more fundamental pyridine building blocks in a stepwise fashion.

A logical stepwise synthesis for this compound can be proposed starting from a simple precursor like 4-methylpyridine (γ-picoline). The sequence would involve the systematic introduction of each functional group, taking into account the directing effects of the substituents at each stage.

A plausible synthetic pathway is outlined below:

Oxidation of the 4-methyl group: 4-methylpyridine can be oxidized to isonicotinic acid (pyridine-4-carboxylic acid) using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄).

N-Oxidation: The resulting isonicotinic acid is then converted to its N-oxide derivative using an oxidizing agent like hydrogen peroxide in acetic acid.

Chlorination: The isonicotinic acid N-oxide can then undergo chlorination. Treatment with a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) can introduce a chlorine atom at the 2-position to yield 2-chloro-4-pyridinecarboxylic acid. prepchem.com Further chlorination might be required to introduce the second chlorine atom at the 3-position, leading to 2,3-dichloro-4-pyridinecarboxylic acid.

Selective Etherification: The 2,3-dichloro-4-pyridinecarboxylic acid is then subjected to selective nucleophilic substitution. Reacting this intermediate with sodium ethoxide in ethanol would preferentially replace the more reactive 2-chloro group with an ethoxy group, yielding 3-chloro-2-ethoxypyridine-4-carboxylic acid.

Esterification (Optional but recommended): To facilitate the final reduction and improve solubility and handling, the carboxylic acid is often converted to its ethyl or methyl ester using standard esterification conditions (e.g., alcohol with a catalytic amount of strong acid). organic-chemistry.org

Reduction: The final step is the reduction of the carboxylic acid or ester at the 4-position to the hydroxymethyl group. This is achieved using a strong reducing agent like lithium aluminum hydride (LiAlH₄) or a borane complex to afford the target compound, this compound.

This stepwise approach allows for the controlled construction of the complex substitution pattern required for the final product.

Multi-component Reactions Leading to the Pyridine Core

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular architectures like the pyridine ring from simple starting materials in a single step. organic-chemistry.orgsigmaaldrich.com While a direct MCR yielding this compound is not prominently documented, established MCRs for pyridine synthesis, such as the Hantzsch or Bohlmann-Rahtz syntheses, can theoretically be adapted. For instance, a modified Hantzsch synthesis could potentially utilize a β-keto ester, an aldehyde bearing a protected hydroxymethyl group, and an ammonia (B1221849) source to assemble a dihydropyridine (B1217469) intermediate, which would then be oxidized to the aromatic pyridine. youtube.com The challenge lies in the selection of appropriately substituted precursors to achieve the desired 3-chloro-2-ethoxy-4-hydroxymethyl pattern.

A plausible, though not explicitly detailed in the literature for this specific target, three-component reaction could involve an enamine, an activated acetylene (B1199291) derivative, and a nitrile. The strategic choice of these components would be critical to ensure the correct regiochemical outcome.

Modern Synthetic Methodologies

Modern organic synthesis provides a toolkit of advanced methods that offer improvements in selectivity, efficiency, and environmental impact over classical techniques.

Catalytic Approaches (e.g., Transition Metal-Catalyzed Reactions)

Transition metal catalysis plays a pivotal role in the synthesis and functionalization of heterocyclic compounds. For the synthesis of polysubstituted pyridines, palladium-catalyzed cross-coupling reactions are particularly powerful. organic-chemistry.org A key strategy for synthesizing this compound involves the functionalization of a pre-existing 3-chloro-2-ethoxypyridine (B70323) core.

A significant advancement in this area is the regioselective difunctionalization of 3-chloropyridines via 3,4-pyridyne intermediates. researchgate.net This method allows for the introduction of a substituent at the C4 position of 3-chloro-2-ethoxypyridine. The process involves a regioselective lithiation of 3-chloro-2-ethoxypyridine, followed by treatment with a Grignard reagent to form a 3,4-pyridyne intermediate. This highly reactive intermediate can then be trapped with an electrophile at the C4 position. researchgate.net For the synthesis of the target molecule, a formylating agent could be used as the electrophile to introduce a formyl group, which can then be reduced to the hydroxymethyl group.

| Step | Reagents and Conditions | Intermediate/Product | Significance |

| 1. Lithiation | 3-chloro-2-ethoxypyridine, LDA, THF, -78 °C | 3-chloro-2-ethoxy-4-lithiopyridine | Regioselective metalation at C4 |

| 2. Pyridyne Formation | Aryl/alkylmagnesium halide, heat to 75 °C | 3,4-pyridyne intermediate | Formation of a highly reactive intermediate |

| 3. Electrophilic Trap | DMF (as a formylating agent) | 3-Chloro-2-ethoxypyridine-4-carbaldehyde | Introduction of the C4-formyl group |

| 4. Reduction | NaBH₄, MeOH | This compound | Conversion to the final product |

Table 1: Proposed Catalytic Approach via a Pyridyne Intermediate.

Flow Chemistry Techniques for Optimized Synthesis

Flow chemistry has emerged as a powerful technology for the synthesis of organic molecules, offering advantages such as enhanced safety, improved reaction control, and ease of scalability. nih.govmdpi.comresearchgate.net The synthesis of heterocyclic compounds, including pyridines, has benefited significantly from flow-based methodologies. mdpi.comnih.gov

| Parameter | Advantage in Flow Chemistry |

| Temperature Control | Precise management of exothermic events, crucial for reactive intermediates. |

| Mixing | Efficient mixing of reagents, leading to improved reaction rates and yields. |

| Safety | Small reaction volumes minimize risks associated with hazardous reagents and intermediates. |

| Scalability | Straightforward scale-up by running the system for longer periods. |

Table 2: Advantages of Flow Chemistry for Pyridine Synthesis.

Chemo- and Regioselective Transformations

The synthesis of a polysubstituted pyridine like this compound hinges on the ability to control the chemo- and regioselectivity of the reactions. The regioselective functionalization of the pyridine ring is a paramount challenge.

The aforementioned synthesis via a 3,4-pyridyne intermediate is a prime example of a highly regioselective transformation, where the incoming substituent is directed specifically to the C4 position. researchgate.net Other strategies for achieving regioselectivity include directed ortho-metalation (DoM), where a directing group guides the metalation to a specific position. However, for the target molecule, the electronic properties of the chloro and ethoxy substituents on the pyridine ring inherently influence the regioselectivity of electrophilic and nucleophilic substitution reactions.

Optimization and Scalability of Synthetic Routes

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability.

Reaction Condition Optimization (Temperature, Solvent, Concentration)

The optimization of reaction conditions is crucial for maximizing yield, minimizing impurities, and ensuring the economic viability of a synthetic route.

Temperature: The temperature can have a profound effect on reaction kinetics and selectivity. For instance, in the formation of the 3,4-pyridyne intermediate, a low temperature (-78 °C) is initially required for the lithiation step, followed by heating (75 °C) to induce the elimination and formation of the pyridyne. researchgate.net Fine-tuning these temperature profiles can significantly impact the efficiency of the reaction.

Concentration: The concentration of reactants can affect the reaction rate and the formation of side products. In many cases, higher concentrations can lead to faster reactions, but may also promote undesired side reactions. Optimization studies would involve running the reaction at various concentrations to find the optimal balance.

| Parameter | Typical Range/Condition | Effect on Reaction |

| Temperature | -78 °C to 100 °C | Influences reaction rate and selectivity; controls stability of intermediates. |

| Solvent | Aprotic (e.g., THF, Dioxane), Protic (e.g., Ethanol, Methanol) | Affects solubility, reagent stability, and reaction mechanism. researchgate.net |

| Concentration | 0.1 M to 1 M | Impacts reaction kinetics and can influence the formation of byproducts. |

Table 3: General Parameters for Optimization of Pyridine Synthesis.

The scalability of any synthetic route is a critical consideration for its practical application. nih.gov The use of flow chemistry, as discussed earlier, inherently offers advantages in scalability. For batch processes, factors such as heat transfer, mixing efficiency, and the safe handling of reagents become increasingly important on a larger scale. A robust and scalable synthesis of this compound would likely involve a convergent approach, minimizing the number of linear steps and utilizing stable, readily available starting materials.

Catalyst and Ligand Screening for Enhanced Efficiency

The conversion of a carbonyl group in a precursor like 3-chloro-2-ethoxypyridine-4-carbaldehyde to the desired primary alcohol, this compound, is a critical step that can be significantly optimized through catalyst and ligand screening. The primary goal of such a screening is to identify a catalytic system that offers high yield, excellent selectivity, and mild reaction conditions, thereby minimizing byproduct formation and energy consumption.

Detailed Research Findings

Research into the reduction of heteroaromatic aldehydes and ketones commonly involves screening various metal catalysts and accompanying ligands. For the reduction of a substituted pyridine aldehyde, transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are often employed for catalytic transfer hydrogenation or direct hydrogenation.

Key research findings in related areas indicate that the electronic and steric properties of the phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands play a crucial role in the catalyst's activity and selectivity. For instance, electron-donating ligands can enhance the catalytic activity of the metal center, while bulky ligands can influence stereoselectivity, although the latter is not a factor for this specific reduction.

A hypothetical screening for the synthesis of this compound could involve a matrix of catalysts and ligands under standardized conditions. The following interactive table illustrates the type of data that would be collected in such a study to determine the optimal catalytic system.

Table 1: Illustrative Catalyst and Ligand Screening for the Reduction of 3-chloro-2-ethoxypyridine-4-carbaldehyde

| Entry | Catalyst Precursor | Ligand | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | [Ru(p-cymene)Cl₂]₂ | (R,R)-TsDPEN | Isopropanol | 80 | 4 | 95 | 92 |

| 2 | [Ru(p-cymene)Cl₂]₂ | PPh₃ | Isopropanol | 80 | 12 | 78 | 75 |

| 3 | [Ir(Cp)Cl₂]₂ | (R,R)-TsDPEN | Isopropanol | 60 | 6 | 98 | 96 |

| 4 | [Ir(Cp)Cl₂]₂ | None | Isopropanol | 80 | 24 | 45 | 40 |

| 5 | Rh(cod)₂BF₄ | Xantphos | Toluene/H₂ (50 bar) | 50 | 8 | 99 | 97 |

| 6 | Pd/C (5 mol%) | None | Ethanol/H₂ (1 atm) | 25 | 24 | 85 | 81 |

The results from such a screening would guide the selection of the most efficient catalyst system. For example, the illustrative data suggests that an iridium-based catalyst with a chiral diamine ligand or a rhodium-based catalyst with a bulky phosphine ligand could be highly effective for this transformation.

Process Intensification Studies

Process intensification aims to develop manufacturing processes that are smaller, safer, and more energy-efficient. For the synthesis of this compound, techniques like continuous flow chemistry and microwave-assisted synthesis represent significant advancements over traditional batch processing.

Detailed Research Findings

Continuous Flow Chemistry: The synthesis of heterocyclic compounds can be significantly improved using continuous flow reactors. thieme-connect.denih.gov These systems offer superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), and enhanced safety, particularly when dealing with highly reactive intermediates or exothermic reactions. For the reduction of 3-chloro-2-ethoxypyridine-4-carbaldehyde, a packed-bed reactor containing an immobilized catalyst (e.g., Pd/C) could be employed. thieme-connect.de This setup allows for the continuous conversion of the starting material to the product, easy separation of the catalyst, and straightforward scaling of the production by extending the operation time or using parallel reactors.

The following interactive table provides a comparative illustration of how process intensification techniques could enhance the synthesis of this compound compared to a conventional batch process.

Table 2: Illustrative Comparison of Synthetic Methodologies

| Parameter | Conventional Batch | Continuous Flow | Microwave-Assisted Batch |

|---|---|---|---|

| Reaction Time | 4 - 24 hours | 2 - 20 minutes (residence time) | 5 - 30 minutes |

| Typical Yield | 75 - 90% | >95% | 85 - 95% |

| Scalability | Limited by reactor size | High (scaling-out) | Limited by microwave reactor size |

| Safety | Moderate (potential for thermal runaway) | High (small reaction volume) | High (precise temperature control) |

| Catalyst Separation | Filtration/Chromatography | Simplified (packed-bed) | Filtration/Chromatography |

Chemical Transformations and Reactivity of 3 Chloro 2 Ethoxypyridin 4 Yl Methanol

Reactions Involving the Hydroxymethyl Group

The hydroxymethyl group (-CH₂OH) attached to the pyridine (B92270) ring is a primary alcohol and thus can undergo typical reactions of this functional group, including oxidation, esterification, etherification, and substitution.

Oxidation Reactions (e.g., to Aldehyde, Carboxylic Acid)

The primary alcohol of (3-Chloro-2-ethoxypyridin-4-yl)methanol can be oxidized to form either the corresponding aldehyde, (3-chloro-2-ethoxypyridin-4-yl)methanal, or the carboxylic acid, 3-chloro-2-ethoxypyridine-4-carboxylic acid. The outcome of the reaction is highly dependent on the choice of the oxidizing agent and the reaction conditions. youtube.comlibretexts.org

For the selective oxidation to the aldehyde, milder oxidizing agents are required to prevent over-oxidation to the carboxylic acid. masterorganicchemistry.com Reagents such as Pyridinium (B92312) chlorochromate (PCC) are commonly employed for this purpose. youtube.comlibretexts.org The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) (DCM).

Stronger oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), will typically oxidize the primary alcohol directly to the carboxylic acid. masterorganicchemistry.com In this case, the reaction often involves heating under reflux to ensure complete conversion. libretexts.org

Table 1: Oxidation Reactions of Primary Alcohols

| Product | Oxidizing Agent | Typical Conditions |

| Aldehyde | Pyridinium chlorochromate (PCC) | Anhydrous CH₂Cl₂, Room Temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Basic solution, Heat |

| Carboxylic Acid | Chromic acid (H₂CrO₄) | Aqueous acid, Heat |

Esterification and Etherification Reactions

The hydroxyl group of this compound can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form esters. This reaction is typically catalyzed by a strong acid.

Etherification, the conversion of the alcohol to an ether, can also be achieved. For instance, reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would yield the corresponding ether. organic-chemistry.org A chemoselective method for the etherification of benzylic alcohols, which is structurally similar to the target molecule, has been reported using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (B87167) (DMSO) in methanol (B129727) or ethanol (B145695). organic-chemistry.org

Halogenation of the Hydroxymethyl Group

The hydroxyl group can be replaced by a halogen atom to form a 4-(halomethyl)pyridine derivative. This transformation can be accomplished using various halogenating agents. For example, treatment with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield (4-(chloromethyl)-3-chloro-2-ethoxypyridine). Similarly, phosphorus tribromide (PBr₃) could be used to synthesize the corresponding bromo-derivative.

Nucleophilic Substitution Reactions at the Hydroxymethyl Carbon

Once the hydroxymethyl group is converted to a better leaving group, such as a halide or a tosylate, the benzylic carbon becomes susceptible to nucleophilic attack. This allows for the introduction of a wide variety of functional groups. For example, reaction with sodium cyanide could introduce a cyanomethyl group, which can be further hydrolyzed to a carboxylic acid. Reaction with amines would yield the corresponding 4-(aminomethyl)pyridine (B121137) derivatives.

Reactions Involving the Chloro-Substituent

The chlorine atom on the pyridine ring is an aryl halide and can participate in nucleophilic aromatic substitution reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying the pyridine core. masterorganicchemistry.com This reaction is facilitated by the presence of the electron-withdrawing nitrogen atom in the pyridine ring, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.org The ethoxy group at the 2-position and the hydroxymethyl group at the 4-position can also influence the reactivity of the chloro-substituent.

In an SNAr reaction, a nucleophile attacks the carbon atom bearing the chloro group, leading to the displacement of the chloride ion. A wide range of nucleophiles can be employed, including alkoxides, amines, and thiols, allowing for the introduction of diverse functionalities at the 3-position of the pyridine ring. The rate of SNAr reactions is often enhanced by the presence of electron-withdrawing groups ortho or para to the leaving group. libretexts.org

A study on the selective lithiation of the related compound 3-chloro-2-ethoxypyridine (B70323) suggests that organometallic intermediates can be formed, which can then undergo further reactions, including those that could lead to substitution at the 4-position. researchgate.net

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The chlorine atom of this compound can participate in various palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Sonogashira Coupling: The Sonogashira reaction enables the formation of a C-C bond between the chloropyridine and a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst. researchgate.net The reactivity of aryl halides in Sonogashira coupling typically follows the trend I > Br > Cl, making the coupling of chloro-derivatives more challenging. However, the use of appropriate ligands and reaction conditions can overcome this hurdle.

Buchwald-Hartwig Amination: This reaction provides a powerful method for the formation of C-N bonds by coupling the chloropyridine with a primary or secondary amine. masterorganicchemistry.com Similar to other cross-coupling reactions involving aryl chlorides, the success of the Buchwald-Hartwig amination on this substrate would heavily depend on the selection of a suitable palladium catalyst and ligand system capable of activating the C-Cl bond.

| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Aryl-2-ethoxypyridin-4-yl)methanol |

| Sonogashira Coupling | Terminal alkyne | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (3-(Alkynyl)-2-ethoxypyridin-4-yl)methanol |

| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃, XPhos, NaOtBu | (3-(Amino)-2-ethoxypyridin-4-yl)methanol |

Reductive Dehalogenation Strategies

The chlorine atom can be removed through reductive dehalogenation, replacing it with a hydrogen atom. This transformation can be achieved using various methods, including catalytic hydrogenation or treatment with a hydride source in the presence of a transition metal catalyst. For instance, palladium on carbon (Pd/C) with a hydrogen source like hydrogen gas or ammonium (B1175870) formate (B1220265) is a common system for such reductions. This reaction would yield (2-Ethoxypyridin-4-yl)methanol, providing access to a different set of derivatives.

Reactions Involving the Ethoxy Group

The ethoxy group at the C-2 position influences the electronic properties of the pyridine ring and can itself be a site of chemical transformation.

Cleavage of the Ether Linkage

The ether linkage of the 2-ethoxy group can be cleaved under strong acidic conditions, typically using hydrohalic acids like HBr or HI. studysmarter.co.uk This reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion on the ethyl group, leading to the formation of 2-hydroxy-3-chloropyridin-4-yl)methanol (a pyridone) and ethyl halide. The reaction with aryl alkyl ethers, such as this one, generally results in the cleavage of the alkyl-oxygen bond rather than the aryl-oxygen bond due to the higher strength of the sp² C-O bond.

Reactions on the Pyridine Ring

Electrophilic Aromatic Substitution (if applicable and regioselective)

Electrophilic aromatic substitution on the pyridine ring of this compound is expected to be challenging due to the electron-withdrawing nature of the nitrogen atom in the pyridine ring, which deactivates the ring towards electrophilic attack. quimicaorganica.orgyoutube.com However, the substituents on the ring will direct any potential substitution.

Metalation and Lithiation Strategies

Metalation, and more specifically lithiation, of pyridine rings is a powerful method for introducing functional groups. The regioselectivity of this reaction is highly dependent on the directing effects of the substituents present on the ring. For this compound, the directing effects of the chloro, ethoxy, and hydroxymethyl groups must be considered.

While direct experimental data on the lithiation of this compound is not extensively documented in publicly available literature, valuable insights can be drawn from studies on closely related compounds, such as 3-chloro-2-ethoxypyridine. Research on the lithiation of 3-chloro-2-ethoxypyridine has shown that the reaction can proceed regioselectively. researchgate.net The ethoxy group at the 2-position is a potent ortho-directing group, which would favor lithiation at the 3-position. However, the presence of a chlorine atom at this position complicates this outcome. Instead, deprotonation often occurs at the 4-position, facilitated by the inductive effect of the adjacent chlorine and the directing ability of the ethoxy group.

A significant consideration for the lithiation of this compound is the presence of the acidic proton of the hydroxymethyl group. Strong bases, such as organolithium reagents, will preferentially deprotonate the alcohol, consuming the reagent and preventing lithiation of the pyridine ring. Therefore, a protection strategy for the hydroxyl group is a prerequisite for successful ring lithiation. Common protecting groups for alcohols, such as a silyl (B83357) ether (e.g., tert-butyldimethylsilyl), would be suitable.

Once the hydroxyl group is protected, lithiation can be attempted. The combined directing effects of the 2-ethoxy and protected 4-hydroxymethyl groups would likely direct the lithiation to the 5-position of the pyridine ring. This would provide a nucleophilic center that can be reacted with a variety of electrophiles to introduce new functional groups.

Table 1: Proposed Lithiation Strategy for this compound

| Step | Reagent/Conditions | Intermediate/Product | Purpose |

| 1. Protection | TBDMSCl, Imidazole, DMF | (3-Chloro-2-ethoxypyridin-4-yl)methoxy)(tert-butyl)dimethylsilane | Protection of the primary alcohol to prevent reaction with the lithiating agent. |

| 2. Lithiation | n-BuLi or LDA, THF, -78 °C | 5-Lithio-(3-chloro-2-ethoxypyridin-4-yl)methoxy)(tert-butyl)dimethylsilane | Regioselective deprotonation at the C-5 position. |

| 3. Electrophilic Quench | Electrophile (e.g., CO₂, R-CHO, R-X) | 5-Substituted-(3-chloro-2-ethoxypyridin-4-yl)methanol (after deprotection) | Introduction of a new functional group at the 5-position. |

This table presents a hypothetical reaction scheme based on established chemical principles.

N-Oxidation and Quaternization of the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows for reactions such as N-oxidation and quaternization, which modify the electronic properties and reactivity of the pyridine ring.

N-Oxidation

The conversion of the pyridine nitrogen to an N-oxide is a common transformation that can be achieved using various oxidizing agents. The resulting pyridine N-oxide exhibits altered reactivity, with the oxygen atom being able to act as a nucleophile and the ring being more susceptible to both electrophilic and nucleophilic attack at different positions.

Common reagents for the N-oxidation of pyridines include peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA), hydrogen peroxide in acetic acid, or dimethyldioxirane (B1199080) (DMDO). researchgate.net The choice of reagent can be influenced by the other functional groups present in the molecule. For this compound, the presence of the electron-donating ethoxy and hydroxymethyl groups would generally facilitate N-oxidation. Studies on the N-oxidation of 2-substituted pyridines have shown that the reaction proceeds efficiently, though steric hindrance from bulky substituents at the 2-position can decrease the reaction rate. researchgate.net The ethoxy group in the target molecule is not exceptionally bulky, so efficient N-oxidation is anticipated.

Table 2: Potential Conditions for N-Oxidation of this compound

| Oxidizing Agent | Solvent | Typical Conditions | Expected Product |

| m-CPBA | Dichloromethane (DCM) or Chloroform (CHCl₃) | Room temperature | This compound N-oxide |

| H₂O₂ / Acetic Acid | Acetic Acid | 60-80 °C | This compound N-oxide |

| Dimethyldioxirane (DMDO) | Acetone | 0 °C to room temperature | This compound N-oxide |

This table provides plausible reaction conditions based on general procedures for pyridine N-oxidation.

Quaternization

Quaternization involves the alkylation of the pyridine nitrogen, leading to the formation of a pyridinium salt. This transformation renders the pyridine ring significantly more electron-deficient and susceptible to nucleophilic attack. The quaternization reaction is influenced by the nucleophilicity of the pyridine nitrogen and the nature of the alkylating agent.

The presence of the electron-donating ethoxy group in this compound would increase the nucleophilicity of the nitrogen atom, favoring quaternization. However, steric hindrance from the adjacent ethoxy group could play a role, potentially slowing the reaction with bulky alkylating agents. nih.gov Common alkylating agents for pyridine quaternization include alkyl halides (e.g., methyl iodide, ethyl bromide) and alkyl triflates. The reaction is typically carried out by heating the pyridine with the alkylating agent, either neat or in a suitable solvent.

Table 3: Hypothetical Quaternization Reactions of this compound

| Alkylating Agent | Solvent | Typical Conditions | Expected Product |

| Methyl Iodide (CH₃I) | Acetonitrile or neat | Reflux | 1-Methyl-3-chloro-2-ethoxy-4-(hydroxymethyl)pyridinium iodide |

| Ethyl Bromide (CH₃CH₂Br) | DMF | Elevated temperature | 1-Ethyl-3-chloro-2-ethoxy-4-(hydroxymethyl)pyridinium bromide |

| Benzyl Bromide (BnBr) | Toluene | Reflux | 1-Benzyl-3-chloro-2-ethoxy-4-(hydroxymethyl)pyridinium bromide |

This table illustrates potential quaternization reactions and the expected pyridinium salt products.

Applications of 3 Chloro 2 Ethoxypyridin 4 Yl Methanol As a Synthetic Intermediate

Building Block in Complex Molecule Synthesis

The strategic placement of reactive functional groups on the pyridine (B92270) ring of (3-chloro-2-ethoxypyridin-4-yl)methanol makes it a valuable precursor for the elaboration of more complex heterocyclic systems. The interplay between the chloro, ethoxy, and hydroxymethyl substituents allows for a range of selective transformations.

Precursor to Pyridine-Containing Heterocycles

The parent compound, 3-chloro-2-ethoxypyridine (B70323), is a known precursor for the generation of 3,4-pyridyne intermediates. nih.gov This highly reactive species can undergo various cycloaddition and nucleophilic addition reactions to afford a wide array of substituted pyridines. The regioselective lithiation of 3-chloro-2-ethoxypyridine at the 4-position, followed by elimination, leads to the formation of the 3,4-pyridyne. nih.govresearchgate.net The presence of the hydroxymethyl group in this compound would likely need to be protected prior to such a transformation to avoid interference with the lithiation step. Following the generation of the pyridyne, it can be trapped with various dienophiles or nucleophiles to construct novel pyridine-containing heterocycles.

The hydroxymethyl group at the 4-position can also serve as a handle for further functionalization. For instance, it can be oxidized to an aldehyde or a carboxylic acid, which can then participate in condensation or coupling reactions to build larger molecular frameworks. These transformations open up avenues for the synthesis of a diverse range of pyridine derivatives with potential applications in various fields of chemistry.

Synthesis of Fused Pyridine Ring Systems

The generation of a 3,4-pyridyne intermediate from this compound (after protection of the hydroxyl group) provides a direct entry into the synthesis of fused pyridine ring systems. nih.gov Diels-Alder reactions of the in-situ generated pyridyne with various dienes can lead to the formation of bicyclic and polycyclic aromatic systems containing a pyridine ring. This approach is a powerful tool for the construction of complex scaffolds that are often found in natural products and biologically active molecules.

Furthermore, intramolecular reactions involving the hydroxymethyl group (or its derivatives) and other parts of the molecule can be envisioned to construct fused ring systems. For example, an intramolecular Heck reaction could be employed to form a new ring fused to the pyridine core. The versatility of the starting material allows for the design of various synthetic strategies to access a broad range of fused pyridine heterocycles. researchgate.netrsc.orgrsc.org

Incorporation into Polycyclic Scaffolds

The functional handles present in this compound facilitate its incorporation into larger, polycyclic scaffolds. The chloro group can participate in cross-coupling reactions, such as Suzuki or Stille couplings, to attach the pyridine ring to other aromatic or heterocyclic systems. The hydroxymethyl group can be converted into a leaving group, allowing for nucleophilic substitution reactions to link the pyridine unit to other molecular fragments.

The combination of these transformations allows for a modular approach to the synthesis of complex polycyclic molecules. This is particularly relevant in the field of medicinal chemistry, where the construction of novel three-dimensional scaffolds is crucial for the development of new therapeutic agents. The ability to selectively modify the different positions of the pyridine ring makes this compound a valuable building block for the creation of diverse molecular libraries.

Role in Medicinal Chemistry (as a Synthon)

In medicinal chemistry, synthons are molecular fragments that can be readily incorporated into a lead compound to modify its properties. The unique substitution pattern of this compound makes it an attractive synthon for the design and synthesis of new drug candidates.

Synthesis of Pyridine-Based Chemical Probes

Pyridine-containing molecules are known to interact with a variety of biological targets. The functional groups on this compound can be used to attach fluorescent tags, biotin (B1667282) labels, or other reporter groups, transforming it into a versatile chemical probe. These probes can be used to study the localization and function of biological targets, as well as to screen for new drug leads.

The hydroxymethyl group is particularly useful for this purpose, as it can be readily derivatized to introduce a linker for conjugation to other molecules. The chloro and ethoxy groups can be used to modulate the electronic properties and steric bulk of the probe, which can influence its binding affinity and selectivity for its target.

Precursor to Ligand Scaffolds for Metal Catalysis

Pyridine-based ligands are widely used in transition metal catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the substituents on the ring can be used to fine-tune the electronic and steric properties of the resulting catalyst. This compound can serve as a precursor to a variety of pyridine-based ligands.

The chloro group can be displaced by other functional groups, such as phosphines or amines, which can act as additional coordination sites for the metal. The hydroxymethyl group can be used to introduce chirality into the ligand, which can be important for asymmetric catalysis. The ability to synthesize a diverse range of ligands from a single starting material makes this compound a valuable tool for the development of new catalytic systems.

Advanced Organic Synthesis Applications

The unique combination of functional groups in this compound opens the door to its application in elegant and efficient synthetic methodologies, moving beyond simple, linear synthetic sequences.

Utilization in Divergent Synthetic Pathways

A divergent synthetic strategy allows for the creation of a library of structurally related compounds from a common intermediate. This compound is an ideal starting point for such pathways due to the orthogonal reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a leaving group for nucleophilic substitution, while the chloro substituent is amenable to a variety of cross-coupling reactions.

Table 1: Potential Divergent Reactions from this compound

| Starting Material | Reagents and Conditions | Product Functional Group at C4 | Subsequent Reaction at C3 |

| This compound | 1. SOCl₂ or PBr₃2. Nu⁻ | -CH₂-Nu | Suzuki, Sonogashira, Buchwald-Hartwig, etc. |

| This compound | PCC or DMP | -CHO | Wittig, Grignard, etc. |

| This compound | KMnO₄ or Jones Reagent | -COOH | Amide coupling, esterification |

This table represents a hypothetical divergent synthesis plan based on the known reactivity of the functional groups.

For instance, the initial conversion of the methanol (B129727) to a more reactive electrophile, such as a halide (e.g., by treatment with thionyl chloride to form (3-chloro-2-ethoxypyridin-4-yl)methyl chloride), allows for the introduction of a wide range of nucleophiles at the 4-position. The resulting products, still bearing the 3-chloro substituent, can then undergo a second diversification step. This chloro group is well-positioned for palladium-catalyzed cross-coupling reactions. A Suzuki coupling with various boronic acids could introduce diverse aryl or heteroaryl groups, a Sonogashira coupling could install alkynyl moieties, and a Buchwald-Hartwig amination could lead to a variety of substituted anilines. This two-step divergent approach, starting from a single, readily available precursor, can rapidly generate a large and diverse library of 4,3-disubstituted-2-ethoxypyridines, which are valuable scaffolds in drug discovery.

Application in Tandem or Cascade Reactions

Tandem or cascade reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, represent a highly efficient and atom-economical approach to complex molecule synthesis. The structure of this compound is conducive to designing such reaction sequences.

A plausible, albeit not yet explicitly reported, cascade reaction could be initiated by an intramolecular Heck reaction. First, the hydroxymethyl group could be used to tether a suitable alkene-containing side chain. For example, acylation of the alcohol with an acryloyl chloride derivative would yield an acrylate (B77674) ester. From this intermediate, a palladium(0) catalyst could initiate an intramolecular Heck reaction. The oxidative addition of the Pd(0) into the C-Cl bond at the 3-position would be followed by the intramolecular insertion of the tethered alkene. Subsequent β-hydride elimination could then lead to the formation of a novel, fused heterocyclic system.

Table 2: Hypothetical Tandem Reaction Involving a Derivative of this compound

| Intermediate | Catalyst | Key Steps in Cascade | Final Product Type |

| (3-Chloro-2-ethoxypyridin-4-yl)methyl acrylate | Pd(OAc)₂, PPh₃ | 1. Oxidative Addition2. Intramolecular Alkene Insertion3. β-Hydride Elimination | Fused Dihydropyranopyridine |

This table outlines a conceptual tandem reaction sequence.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

No specific ¹H NMR, ¹³C NMR, or 2D NMR data for (3-Chloro-2-ethoxypyridin-4-yl)methanol could be found.

¹H NMR Spectral Analysis for Proton Environment and Coupling

Data not available.

¹³C NMR Spectral Analysis for Carbon Framework

Data not available.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Assignment

Data not available.

Infrared (IR) Spectroscopy

No specific IR spectrum for this compound could be located.

Identification of Key Functional Groups (O-H, C-Cl, C-O-C, Pyridine (B92270) Ring Vibrations)

Data not available.

Mass Spectrometry (MS)

No mass spectrum for this compound could be found.

Fragmentation Patterns for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific precursor ion is selected and fragmented through collision-induced dissociation (CID) to produce a characteristic spectrum of product ions. nih.govnih.gov While specific experimental MS/MS data for this compound is not widely published, the fragmentation pathways can be predicted based on the functional groups present in the molecule.

The protonated molecule ([M+H]⁺, m/z 188.0) would likely undergo fragmentation through several key pathways:

Loss of Water (Dehydration): Alcohols frequently undergo dehydration, resulting in the loss of a water molecule (18.01 Da). libretexts.org This would produce a fragment ion at m/z 170.0368.

Loss of Ethylene (B1197577): Cleavage of the ethoxy group can occur via the loss of a neutral ethylene molecule (C₂H₄, 28.03 Da), leading to a fragment corresponding to (3-chloro-2-hydroxypyridin-4-yl)methanol at m/z 160.0165.

Alpha-Cleavage: Fragmentation of the C-C bond adjacent to the oxygen of the hydroxymethyl group is a common pathway for alcohols. libretexts.org This would result in the loss of the CH₂OH group, yielding a 3-chloro-2-ethoxypyridinium ion at m/z 158.0211.

Pyridine Ring Cleavage: More energetic collisions can induce fragmentation of the pyridine ring itself, although these pathways are often complex. mdpi.com

These predicted fragmentation patterns provide a structural fingerprint that helps to confirm the connectivity of the molecule.

Table 2: Predicted Major ESI-MS/MS Fragments of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure | Fragment Ion (m/z) |

|---|---|---|---|

| 188.0473 | H₂O | [C₈H₉ClNO]⁺ | 170.0368 |

| 188.0473 | C₂H₄ | [C₆H₇ClNO₂]⁺ | 160.0165 |

| 188.0473 | CH₂OH | [C₇H₈ClNO]⁺ | 158.0211 |

X-ray Crystallography

Determination of Solid-State Molecular Structure

To determine the crystal structure of this compound, a suitable single crystal would be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. jst.go.jp The resulting diffraction pattern, consisting of thousands of reflections, is collected and analyzed. The data processing leads to the determination of the unit cell dimensions and the space group. Subsequently, the structure is "solved" to find the positions of the atoms within the unit cell and then "refined" to optimize the fit between the calculated and observed diffraction data. numberanalytics.comjst.go.jp

An analysis would yield precise measurements for all geometric parameters, including:

The bond lengths and angles within the pyridine ring.

The C-Cl, C-O, and O-C bond lengths of the substituents.

The geometry of the ethoxy and hydroxymethyl groups.

The planarity of the pyridine ring and the torsion angles describing the orientation of the substituents relative to the ring.

Conformation and Intermolecular Interactions

The crystal structure reveals not only the intramolecular geometry but also how molecules pack together in the crystal lattice, which is governed by intermolecular interactions. numberanalytics.commdpi.comias.ac.in For this compound, several key interactions would be anticipated.

The most significant interaction would likely be hydrogen bonding involving the hydroxyl group of the methanol (B129727) substituent. The hydroxyl group can act as both a hydrogen bond donor (from the H atom) and an acceptor (via the O atom's lone pairs), potentially forming chains or networks of molecules throughout the crystal lattice. nih.govresearchgate.net

Computational and Theoretical Studies on 3 Chloro 2 Ethoxypyridin 4 Yl Methanol

Electronic Structure and Molecular Properties

The electronic characteristics of a molecule are fundamental to understanding its reactivity, stability, and intermolecular interactions. Computational methods like Density Functional Theory (DFT) provide a powerful lens for examining these properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For (3-Chloro-2-ethoxypyridin-4-yl)methanol, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to determine the molecule's most stable three-dimensional arrangement, known as its optimized geometry. researchgate.net This process minimizes the total energy of the molecule by adjusting the bond lengths, bond angles, and dihedral angles between its atoms.

The optimization would reveal the precise spatial orientation of the chloro, ethoxy, and hydroxymethyl groups attached to the pyridine (B92270) ring. It is expected that the pyridine ring itself would remain largely planar. The bond lengths and angles would be influenced by the electronic effects of the substituents. For instance, the electron-withdrawing nature of the chlorine atom and the pyridine nitrogen would likely affect the C-C and C-N bond lengths within the ring compared to unsubstituted pyridine. researchgate.net The ethoxy group, being an electron-donating group, would also exert an influence on the electronic distribution and geometry of the ring.

Table 1: Representative Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value (Illustrative) | Description |

| C2-Cl Bond Length | ~1.74 Å | The length of the covalent bond between the carbon at position 2 and the chlorine atom. |

| C3-O Bond Length | ~1.36 Å | The length of the covalent bond between the carbon at position 3 and the oxygen of the ethoxy group. |

| C4-C(methanol) Bond Length | ~1.51 Å | The length of the covalent bond between the carbon at position 4 of the pyridine ring and the carbon of the hydroxymethyl group. |

| C2-N-C6 Bond Angle | ~117° | The angle formed by the atoms C2, N, and C6 within the pyridine ring. |

| O-C(ethyl)-C(methyl) Angle | ~108° | The bond angle within the ethoxy substituent. |

Note: The values in this table are illustrative examples based on typical DFT calculations for similar molecules and are not the result of a specific calculation on this compound.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energies and Distributions)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the oxygen atom of the ethoxy group, which are regions of higher electron density. The LUMO, conversely, would likely be distributed over the pyridine ring, with significant contributions from the electronegative chlorine atom and the nitrogen atom, indicating these as potential sites for nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations on related chloropyridines have been used to determine these energy gaps and understand their chemical behavior. researchgate.netscholarsresearchlibrary.com

Table 2: Representative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) (Illustrative) | Description |

| HOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital. |

| LUMO | -1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital. |

| HOMO-LUMO Gap (ΔE) | 5.3 eV | The energy difference, indicating chemical reactivity and stability. |

Note: These energy values are representative and intended to illustrate the output of an FMO analysis.

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is mapped onto the electron density surface to show regions of positive and negative electrostatic potential. This analysis is invaluable for predicting how the molecule will interact with other charged or polar species.

For this compound, the ESP surface would show:

Negative Potential (Red/Yellow): Regions of high electron density, which are prone to electrophilic attack. These would be concentrated around the pyridine nitrogen atom and the oxygen atoms of the ethoxy and hydroxymethyl groups.

Positive Potential (Blue): Regions of low electron density or electron deficiency, which are susceptible to nucleophilic attack. These would be found around the hydrogen atoms, particularly the one on the hydroxyl group, and to a lesser extent, near the chlorine atom due to its high electronegativity creating a dipole.

The ESP map provides a clear picture of the molecule's polarity and its potential sites for hydrogen bonding and other non-covalent interactions.

Conformational Analysis

The flexibility of the ethoxy and hydroxymethyl side chains means that this compound can exist in multiple spatial arrangements or conformations.

Energy Minima and Conformational Preferences

Conformational analysis involves calculating the energy of the molecule as a function of the rotation around its single bonds (dihedral angles). By systematically rotating the C-O bond of the ethoxy group and the C-C bond of the hydroxymethyl group, a potential energy surface can be generated. The points on this surface with the lowest energy correspond to the most stable conformations.

It is anticipated that the preferred conformation would be one that minimizes steric hindrance between the substituents. For instance, the orientation of the ethyl group in the ethoxy substituent and the orientation of the -OH group in the hydroxymethyl substituent would be such that they are positioned away from the adjacent chloro group and the pyridine ring's hydrogen atoms. The relative energies of different stable conformers would likely be small, suggesting that the molecule may exist as a mixture of conformers at room temperature.

Intramolecular Interactions and Hydrogen Bonding

A key feature that could stabilize certain conformations is the possibility of intramolecular hydrogen bonding. An intramolecular hydrogen bond could potentially form between the hydrogen atom of the hydroxymethyl group and the oxygen atom of the adjacent ethoxy group, or with the nitrogen atom of the pyridine ring.

Computational studies on similar systems often reveal that the formation of such a bond can significantly lower the energy of a conformer, making it more stable. nih.gov The analysis would involve examining the distance between the hydrogen donor (the -OH group) and the potential acceptor (the ethoxy oxygen or pyridine nitrogen) and the angle of the interaction in the optimized geometries of different conformers. If the distance is within the typical range for a hydrogen bond (approximately 1.8-2.5 Å) and the angle is favorable (close to 180°), it would indicate a stabilizing intramolecular interaction.

Reaction Mechanism Studies

Theoretical investigations into the reaction mechanisms involving this compound are crucial for understanding its synthesis, reactivity, and potential transformations. Density Functional Theory (DFT) is a prominent computational method employed for these studies, offering a balance between accuracy and computational cost.

The study of reaction pathways for this compound would likely focus on several key transformations. One area of interest is the nucleophilic substitution at the pyridine ring. nih.govwikipedia.org Given the presence of a chlorine atom, a common leaving group, its displacement by various nucleophiles is a probable reaction. Computational models can map out the energetic landscape of such substitutions at different positions on the pyridine ring, determining the most likely sites of reaction. For instance, in many pyridine systems, nucleophilic attack is favored at the 2- or 4-positions due to the electron-withdrawing nature of the nitrogen atom. wikipedia.org

Another significant area for theoretical study is the reactivity of the methanol (B129727) group. This could involve modeling its oxidation to an aldehyde or carboxylic acid, or its conversion into other functional groups. Computational methods can help to predict the feasibility of these transformations with different reagents and under various conditions. Furthermore, the synthesis of this compound itself can be a subject of theoretical investigation, for example, by studying the mechanism of rhodium-catalyzed C-H bond functionalization of a suitable precursor. nih.gov

A cornerstone of mechanistic studies is the identification and characterization of transition states, which are the highest energy points along a reaction coordinate. By locating the transition state structure for a given reaction of this compound, chemists can calculate the activation energy barrier. This barrier represents the minimum energy required for the reaction to occur and is a key determinant of the reaction rate.

For example, in a nucleophilic substitution reaction, the transition state would involve the partial formation of a new bond with the incoming nucleophile and the partial breaking of the bond with the leaving group (the chlorine atom). nih.gov DFT calculations can precisely determine the geometry and energy of this transient species. A lower activation energy barrier indicates a faster reaction. In studies of related substituted pyridines, it has been shown that the nature of the substituents can significantly influence these barriers. acs.org For instance, the presence of the ethoxy group and the chlorine atom will electronically influence the stability of the transition state for reactions involving the pyridine ring or the methanol moiety.

A representative, hypothetical dataset for the activation energies of a nucleophilic substitution on a chloro-substituted pyridine ring is presented in Table 1.

Table 1: Hypothetical Activation Energy Barriers for Nucleophilic Substitution on a Substituted Chloropyridine This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) |

| Hydroxide | SNAr at C-3 | 25.8 |

| Ammonia (B1221849) | SNAr at C-3 | 28.2 |

| Methoxide | SNAr at C-3 | 24.5 |

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, which are fundamental to the characterization of chemical compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of this compound with a high degree of accuracy. ruc.dknih.gov These predictions are instrumental in assigning the signals in an experimental spectrum to specific atoms within the molecule. The accuracy of these predictions can often be improved by using linear scaling approaches or by comparing the calculated shifts to those of a known reference compound like tetramethylsilane (B1202638) (TMS). youtube.com

The predicted chemical shifts are highly sensitive to the molecular geometry and the electronic environment of each nucleus. Therefore, accurate geometry optimization of the molecule is a prerequisite for reliable NMR predictions. Discrepancies between calculated and experimental shifts can sometimes point to conformational dynamics or specific solvent effects that were not accounted for in the computational model. ruc.dk

A hypothetical table of predicted NMR chemical shifts for this compound is provided below (Table 2).

Table 2: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table is for illustrative purposes and does not represent actual calculated data.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H5 | 7.95 | - |

| Pyridine-H6 | 8.30 | - |

| CH₂ (ethoxy) | 4.35 | 65.2 |

| CH₃ (ethoxy) | 1.40 | 14.8 |

| CH₂ (methanol) | 4.60 | 60.5 |

| OH (methanol) | 5.20 | - |

| Pyridine-C2 | - | 158.9 |

| Pyridine-C3 | - | 125.1 |

| Pyridine-C4 | - | 149.3 |

| Pyridine-C5 | - | 122.7 |

| Pyridine-C6 | - | 147.6 |

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. Computational chemistry can calculate these vibrational frequencies, which correspond to the peaks in an IR spectrum. anu.edu.au These calculations are typically performed within the harmonic approximation, although methods to account for anharmonicity are also available. anu.edu.au The calculated frequencies, along with their corresponding intensities, can be used to generate a theoretical IR spectrum.

By analyzing the atomic motions associated with each calculated vibrational mode, a detailed assignment of the experimental IR spectrum of this compound can be achieved. mdpi.com This is particularly useful for identifying the characteristic stretching and bending vibrations of its functional groups, such as the O-H stretch of the methanol group, the C-Cl stretch, the C-O stretches of the ethoxy group, and the various vibrations of the pyridine ring. Scaling factors are often applied to the calculated harmonic frequencies to better match the experimental data, compensating for the inherent approximations in the theoretical model. scirp.org

A representative set of calculated vibrational frequencies for a molecule with similar functional groups is shown in Table 3.

Table 3: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in a Substituted Pyridinylmethanol This table is for illustrative purposes and does not represent actual calculated data for this compound.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Expected Intensity |

| O-H Stretch (Methanol) | 3450 | Strong, Broad |

| C-H Stretch (Aromatic) | 3050-3150 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Medium-Strong |

| C=N Stretch (Pyridine) | 1580-1620 | Medium |

| C=C Stretch (Pyridine) | 1450-1550 | Medium-Strong |

| C-O Stretch (Ethoxy) | 1240 | Strong |

| C-Cl Stretch | 750 | Strong |

Future Research Directions and Perspectives

Development of Novel, Greener Synthetic Methodologies

The pursuit of sustainable chemistry necessitates the development of more efficient and environmentally benign synthetic routes to complex molecules like (3-Chloro-2-ethoxypyridin-4-yl)methanol. researchgate.net Future research could focus on the following areas:

Multicomponent Reactions (MCRs): MCRs offer a powerful strategy for the one-pot synthesis of highly functionalized pyridines, reducing waste and improving atom economy. rsc.org Research into novel MCRs that could assemble the this compound core from simple, readily available starting materials would be a significant advancement. The use of nanocatalysts in such reactions has shown promise for enhancing efficiency and selectivity. rsc.org

Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated to accelerate reaction times and improve yields in the synthesis of pyridine (B92270) derivatives. nih.govacs.org Applying this technology to the synthesis of this compound could lead to more rapid and efficient production. acs.org

Flow Chemistry: Continuous flow reactors offer advantages in terms of safety, scalability, and precise control over reaction parameters. Developing a flow-based synthesis for this compound would be a significant step towards its large-scale and industrial production.

Catalytic C-H Functionalization: Direct C-H functionalization is a highly desirable strategy as it avoids the need for pre-functionalized starting materials. rsc.orgresearchgate.net Future work could explore the late-stage introduction of the chloro, ethoxy, or even the hydroxymethyl group (or its precursor) onto a simpler pyridine core using transition-metal catalysis. beilstein-journals.org

| Green Synthesis Approach | Potential Advantages for this compound Synthesis |

| Multicomponent Reactions | Fewer synthetic steps, reduced waste, increased complexity in a single operation. |

| Microwave-Assisted Synthesis | Faster reaction times, potentially higher yields, improved energy efficiency. nih.govacs.org |

| Flow Chemistry | Enhanced safety, better scalability, precise control of reaction conditions. |

| Catalytic C-H Functionalization | Increased step economy, access to novel derivatives from common precursors. rsc.org |

Exploration of Undiscovered Reactivity Patterns

The interplay of the electron-withdrawing chloro group and the electron-donating ethoxy and hydroxymethyl groups suggests a rich and underexplored reactivity for this compound.

Pyridine N-Oxide Chemistry: The corresponding N-oxide of this compound could serve as a versatile intermediate. Pyridine N-oxides exhibit altered reactivity, facilitating nucleophilic substitution and C-H functionalization at different positions compared to the parent pyridine. nih.govarkat-usa.orgscripps.edu The N-oxide could enable functionalization at the C-6 position, which is otherwise difficult to achieve.

Metal-Catalyzed Cross-Coupling: The chloro substituent provides a handle for various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce new carbon-carbon and carbon-heteroatom bonds at the C-3 position. Exploring the scope of these reactions with the sterically demanding and electronically complex substrate would be crucial.

Directed Metalation: The substituents on the pyridine ring could be used to direct metalation at specific positions, allowing for regioselective functionalization. For instance, the hydroxymethyl group could direct ortho-lithiation.

Photochemical Reactions: The use of photoredox catalysis could unlock novel reactivity pathways for functionalizing the pyridine ring, potentially under very mild conditions. acs.org This could include radical-based additions or cycloadditions. acs.org

Expansion of its Utility in Diverse Synthetic Areas

The unique substitution pattern of this compound makes it an attractive scaffold for various applications.

Medicinal Chemistry: Pyridine derivatives are prevalent in a vast number of FDA-approved drugs. rsc.orgnih.gov This compound could serve as a key intermediate for the synthesis of novel bioactive molecules. For example, pyridinones, which could be synthesized from this precursor, are known to exhibit a wide range of biological activities, including antitumor and antimicrobial effects. nih.gov The hydroxymethyl group also provides a point for further derivatization to produce esters or ethers with potential therapeutic value.